4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium is a heterocyclic compound that belongs to the class of cyclohepta[c]furanium derivatives This compound is characterized by its unique structure, which includes a seven-membered ring fused with a furan ring, and two ethoxy groups at positions 4 and 8, along with two methyl groups at positions 1 and 3
Preparation Methods
The synthesis of 4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium can be achieved through a one-pot method. This method involves the cyclocondensation of 3,4-diacetylhexane-2,5-diones with aromatic aldehydes and trialkyl orthoformates under the action of a 16% perchloric acid solution in acetic anhydride . The reaction conditions are optimized to ensure the formation of the desired product with high yield and purity. Industrial production methods may involve scaling up this synthetic route while maintaining the reaction conditions to achieve consistent quality and yield.
Chemical Reactions Analysis
4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen sulfide, arylamines, ammonium acetate, and aliphatic amine acetates . The major products formed from these reactions include cyclohepta[c]thiophenium perchlorates, cyclohepta[c]pyrrolium perchlorates, and their corresponding hydrolysis products, such as cyclohepta[c]pyrrol-4-ones and cyclohepta[c]thiophen-4-ones .
Scientific Research Applications
4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium has several scientific research applications. In chemistry, it is used as a synthon for the synthesis of substituted azulene heteroanalogs . In biology and medicine, the compound’s derivatives may possess potential pharmacological properties, including anticancer and antibacterial activities . In the industry, it can be utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may result in the modulation of cellular processes, such as signal transduction and gene expression, ultimately leading to the compound’s observed effects .
Comparison with Similar Compounds
4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium can be compared with other similar compounds, such as cyclohepta[c]thiophenium perchlorates and cyclohepta[c]pyrrolium perchlorates . These compounds share a similar core structure but differ in the nature of the heteroatom and substituents. The unique feature of this compound is the presence of ethoxy groups at positions 4 and 8, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H19O3+ |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
(4-ethoxy-1,3-dimethylcyclohepta[c]furan-8-ylidene)-ethyloxidanium |
InChI |
InChI=1S/C15H19O3/c1-5-16-12-8-7-9-13(17-6-2)15-11(4)18-10(3)14(12)15/h7-9H,5-6H2,1-4H3/q+1 |
InChI Key |
QIMDZIIBDCCKDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=[O+]CC)C2=C(OC(=C12)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.